Ethyl 2-cyano-2,2-difluoroacetate
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Overview
Description
Ethyl 2-cyano-2,2-difluoroacetate is a chemical compound that is used as a pharmaceutical intermediate . It is also used in the synthesis of fluorine-containing alkyl 2-cyano-3-oxocarboxylates and in the syntheses of pyrazolo [1, 2-a] pyrazole and pyrazolo [5, 1-b] [1, 3] oxazine derivatives .
Synthesis Analysis
The synthesis of Ethyl 2-cyano-2,2-difluoroacetate involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis
The molecular formula of Ethyl 2-cyano-2,2-difluoroacetate is C5H5F2NO2 . It has a molecular weight of 149.10 .Chemical Reactions Analysis
Ethyl 2-cyano-2,2-difluoroacetate is used in pharmaceutical intermediates, acrylization oxidation, and halogenating reaction of catalyst . It is also used in preparing pyrrazolo-pyrimidine derivatives .Physical And Chemical Properties Analysis
Ethyl 2-cyano-2,2-difluoroacetate has a boiling point of 99.2 °C and a density of 1.18 g/mL at 25 °C .Scientific Research Applications
Synthesis of Antitumor Compounds
Ethyl 2-cyano-2,2-difluoroacetate has been utilized in the synthesis of 2-cyanoacrylates containing a trifluoromethylphenyl moiety. These synthesized compounds have shown high antitumor activities against certain cancer cells, illustrating the compound's potential in contributing to the development of new anticancer drugs (B. Song et al., 2005).
Development of Fluorinated Quinolines
Another application involves the creation of fluorinated quinolines via an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives, showcasing the compound's role in synthesizing complex organic structures with potential utility in pharmaceuticals and materials science (A. Darehkordi et al., 2018).
N-Formylation of Amines
Ethyl bromodifluoroacetate, a related compound, has been effectively used for the N-formylation of amines, demonstrating the utility of ethyl 2-cyano-2,2-difluoroacetate derivatives in facilitating complex organic reactions (Xiao-fang Li et al., 2018).
Conjugate Addition Reactions
The compound plays a critical role in the conjugate addition of trifluoroacetic acid and nucleophilic reagents, illustrating its reactivity and utility in synthetic organic chemistry for constructing various molecular architectures (G. D. Kolomnikova et al., 1993).
Synthesis of Chemical Intermediates
Ethyl cyanoacetate, a precursor to ethyl 2-cyano-2,2-difluoroacetate, has been widely used as a chemical intermediate, underscoring the fundamental role of such compounds in the broader chemical synthesis processes (Hong Chen et al., 2020).
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2,2-difluoroacetate involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-cyano-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO2/c1-2-10-4(9)5(6,7)3-8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLFSAIEQNZPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2,2-difluoroacetate | |
CAS RN |
219866-72-5 |
Source
|
Record name | ethyl 2-cyano-2,2-difluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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